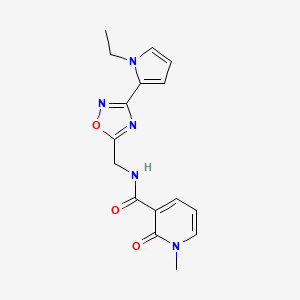

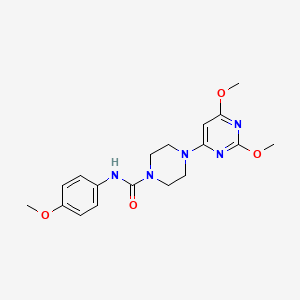

![molecular formula C17H16ClNO3 B2633504 (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-39-1](/img/structure/B2633504.png)

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .

Chemical Reactions Analysis

Carbamates undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia. The rate of hydrolysis is a key factor in the biological activity of carbamates .Scientific Research Applications

Chemical Synthesis and Reactions

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate has been studied for its chemical reactivity and potential applications in synthesis. One of the studies highlighted the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing their reactivity towards various electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the study of the ring closure reaction of substituted phenyl N-(2-thiocarbamoylphenyl)carbamates and their kinetics was explored, indicating potential for complex molecular transformations (Hanusek, Sedlák, Jansa, & Štěrba, 2006).

Structural Analysis and Material Science

Research into the annular tautomerism of NH-pyrazoles, including compounds structurally related to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, provided insights into their crystallization, hydrogen bonding, and tautomerism both in solution and solid state. This information is crucial for understanding the material properties of these compounds (Cornago et al., 2009).

Environmental and Health Studies

A study focused on the reductive dechlorination of Methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum under anaerobic conditions. This research is pivotal for understanding the metabolic fate of certain chlorinated compounds in the human gut, which may have implications for health and environmental studies (Yim et al., 2008).

Synthesis and Pharmacological Evaluation

Compounds structurally related to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate have been synthesized and evaluated for their potential pharmacological activities. For example, the synthesis and bioevaluation of certain carbamate derivatives against root-knot nematode (Meloidogyne javanica) were explored, indicating the potential agricultural applications of these compounds (Kumari, Singh, & Walia, 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUMVQUIHPPRABE-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

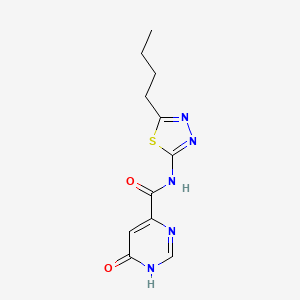

![(E)-2,4-dimethoxy-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633422.png)

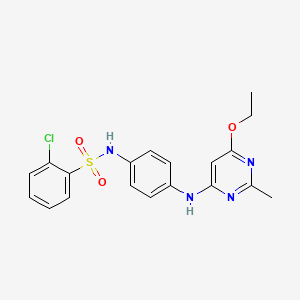

![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

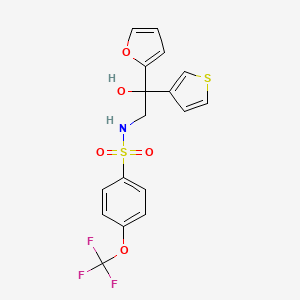

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2633424.png)

![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)

![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)

![2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2633435.png)

![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)

![4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2633438.png)